(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
Description
The compound "(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one" features a benzofuran-3-one core substituted with a 2,5-dimethoxybenzylidene group at position 2, a hydroxy group at position 6, a methyl group at position 4, and a pyrrolidin-1-ylmethyl moiety at position 7.
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-14-10-18(25)17(13-24-8-4-5-9-24)23-21(14)22(26)20(29-23)12-15-11-16(27-2)6-7-19(15)28-3/h6-7,10-12,25H,4-5,8-9,13H2,1-3H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIYBOUIHHIEQB-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2)CN4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2)CN4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzofuran derivatives with substituted benzylidene compounds. The reaction conditions often include the use of bases or acids to facilitate the formation of the double bond in the benzylidene moiety. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antiparasitic Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant antiparasitic properties. A study evaluated several benzofuran derivatives against Trypanosoma cruzi, the causative agent of Chagas disease, showing promising growth inhibition rates. Although specific data on this compound was not directly available, similar compounds have demonstrated effective antiparasitic activity, suggesting potential efficacy in this area .
Anticancer Properties
The compound's structural features suggest it may possess anticancer properties. Research on related benzofuran derivatives has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, a study highlighted that modifications in the benzofuran structure significantly influenced its ability to induce apoptosis and inhibit cell proliferation .
Table 1: Cytotoxicity Data for Related Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.5 | Apoptosis induction |
| Compound B | HT-29 (Colon) | 12.3 | ROS generation |
| Compound C | Jurkat (Leukemia) | 10.0 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cancer cells, leading to cell death.
- Apoptosis Induction : The presence of hydroxyl and methoxy groups may enhance interactions with cellular targets involved in apoptotic pathways.
- Inhibition of Cell Proliferation : Studies indicate that certain benzofuran derivatives can disrupt the cell cycle, particularly at the G1/S transition.
Case Studies
A notable case study investigated a series of benzofuran derivatives' effects on IL-6 secretion and apoptosis in cancer cells. Results indicated that specific substitutions at key positions on the benzofuran ring significantly altered biological activity, underscoring the importance of structural optimization in drug design .
Scientific Research Applications
Inhibition of DRAK2 Kinase
Research has shown that derivatives of benzofuran-3(2H)-ones, including compounds similar to (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, act as inhibitors of DRAK2 (Death-associated protein kinase 2). These inhibitors have demonstrated the ability to protect pancreatic islet β-cells from apoptosis, making them potential candidates for diabetes treatment. A study reported that certain derivatives exhibited IC50 values as low as 0.25 μM, indicating strong inhibitory potency against DRAK2 .
Anticancer Properties
Compounds within the benzofuran family have been investigated for their anticancer effects. The structural features of this compound may contribute to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Specific studies have highlighted the role of such compounds in disrupting tubulin polymerization, which is crucial for cancer cell mitosis .
Enzyme Inhibition
Recent findings suggest that benzofuran derivatives can serve as selective inhibitors for various enzymes, including alkaline phosphatases (APs). The compound's ability to bind effectively to enzyme active sites has been studied using molecular dynamics simulations, demonstrating its potential as a lead compound in drug design .
Case Studies
Several studies have documented the efficacy of benzofuran derivatives:
- Diabetes Treatment : A study focused on the development of DRAK2 inhibitors derived from benzofuran showed promising results in protecting β-cells from apoptosis and improving insulin secretion in diabetic models .
- Cancer Research : Another significant case involved testing various benzofuran derivatives against different cancer cell lines, where specific compounds exhibited notable cytotoxicity and induced apoptosis through multiple pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocycle Variations
The benzofuran-3-one core of the target compound distinguishes it from other heterocycles in the evidence:
- Thiazolo-pyrimidines (e.g., compounds 11a and 11b in ): These feature fused thiazole and pyrimidine rings, which confer greater π-conjugation and rigidity compared to benzofuran-3-one .
- Pyran-2-ones (e.g., compound 14b in ): The lactone structure of pyran-2-ones differs in ring size and oxygen positioning, affecting solubility and hydrolytic stability .
Substituent Effects
Key substituent comparisons include:
- Benzylidene Groups: The target’s 2,5-dimethoxybenzylidene group is electron-rich due to methoxy substituents, contrasting with 2,4,6-trimethylbenzylidene (compound 11a) and 4-cyanobenzylidene (compound 11b) in . Methoxy groups enhance solubility via hydrogen bonding, while cyano groups increase electrophilicity . Compound 17 () features a 2-hydroxybenzylidene group, which may form intramolecular hydrogen bonds, altering reactivity compared to the target’s methoxy-substituted analog .
- The 6-hydroxy group in the target could enhance polarity and metal chelation, similar to the hydroxy group in compound 17 () .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Selected Compounds
- Target Compound Inferences :
Key Contrasts and Limitations
- Biological Activity : While highlights apoptosis induction by selenium compounds, the evidence lacks data on the target’s pharmacological profile, limiting mechanistic comparisons .
Q & A
Q. What are the standard synthetic protocols for this compound?
The compound can be synthesized via condensation reactions under reflux conditions. A typical method involves:
- Reacting a benzofuran-3(2H)-one precursor with 2,5-dimethoxybenzaldehyde in a mixture of acetic anhydride and acetic acid.
- Using fused sodium acetate as a catalyst, refluxing for 2–12 hours, followed by crystallization from a solvent like DMF/water .
- Example conditions: 68% yield achieved for analogous benzylidene derivatives under reflux (2 h, acetic anhydride/AcOH, NaOAc) .
Key Reaction Parameters :
| Component | Conditions | Yield |
|---|---|---|
| Solvent system | Acetic anhydride/Acetic acid (1:2) | 68–72% |
| Catalyst | Sodium acetate | — |
| Purification | Crystallization (DMF/water) | — |
Q. How is the compound characterized post-synthesis?
Q. What solvents are suitable for stabilizing the compound in solution?
Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s hydroxyl and carbonyl groups. Avoid aqueous buffers at extreme pH, as hydrolysis of the benzylidene moiety may occur .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield or enantiomeric purity?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, flow-chemistry setups enable precise control over residence time and temperature, improving reproducibility .
- Chiral auxiliaries : Introduce directing groups (e.g., pyrrolidinylmethyl) to enhance regioselectivity during benzylidene formation .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
- Perform 2D NMR (e.g., COSY, HSQC) to assign ambiguous protons/carbons. For example, NOESY can distinguish (Z) vs. (E) isomers by spatial proximity of the benzylidene proton to adjacent substituents .
- Compare with structurally validated analogs (e.g., (Z)-thiazolo[3,2-a]pyrimidine derivatives with δ 7.94–8.01 =CH signals) .
Q. What strategies address regioselectivity challenges during substituent introduction?
- Protecting groups : Use benzyl or methoxy groups to block reactive sites (e.g., 6-hydroxy position) during synthesis .
- Metal-mediated coupling : Palladium catalysts can direct cross-coupling reactions at less activated positions .
Q. How to evaluate the compound’s stability under physiological conditions?
- HPLC-based assays : Monitor degradation in PBS (pH 7.4) or simulated gastric fluid. Use ammonium acetate buffer (pH 6.5) for chromatographic separation .
- Accelerated stability studies : Expose the compound to UV light or elevated temperatures (40–60°C) to predict shelf-life .
Q. What computational methods predict biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
